
Coti-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COTI-2 is a novel small molecule that has shown significant promise as an anti-cancer agent. It was identified using a proprietary computational platform called CHEMSAS, which combines traditional and modern pharmacology principles, statistical modeling, medicinal chemistry, and machine-learning technologies to discover and optimize novel compounds targeting various cancers .
Mechanism of Action
Target of Action
Coti-2 primarily targets the p53 protein, specifically the misfolded mutant forms . The p53 protein is a crucial tumor suppressor protein that plays a key role in controlling cellular proliferation and survival .
Mode of Action
Upon oral administration, this compound binds to the misfolded mutant forms of the p53 protein . This binding induces a conformational change that normalizes p53 and restores its activity . This restoration of p53 function is significant as it leads to the induction of apoptosis in tumor cells where the p53 protein is mutated .
Biochemical Pathways
this compound affects multiple biochemical pathways. It normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Additionally, this compound induces DNA damage and replication stress responses leading to apoptosis and/or senescence . Furthermore, this compound leads to the activation of AMPK and inhibition of the mTOR pathways in vitro in HNSCC cells .
Pharmacokinetics
It is mentioned that this compound is orally administered , suggesting that it is well-absorbed in the gastrointestinal tract. More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
this compound has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP53 status .
Biochemical Analysis
Biochemical Properties
Coti-2 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the p53 protein, where it restores the DNA-binding properties and transcriptional activity of mutant p53 proteins in HNSCC cells . Additionally, this compound induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . It also activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathways .
Cellular Effects
This compound exerts multiple effects on various types of cells and cellular processes. In HNSCC cells, it decreases clonogenic survival and potentiates the response to cisplatin and/or radiation, irrespective of the p53 status . This compound normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Furthermore, it induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . This compound also activates AMPK and inhibits the mTOR pathways, which are crucial for cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to mutant p53 proteins, restoring their DNA-binding properties and transcriptional activity . This reactivation of p53 leads to the normalization of wild-type p53 target gene expression . Additionally, this compound induces DNA damage and replication stress responses, which trigger apoptosis and/or senescence . The compound also activates AMPK and inhibits the mTOR pathways, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies . Long-term effects of this compound on cellular function include sustained DNA damage and replication stress responses, leading to apoptosis and/or senescence . The compound’s stability and degradation over time have been studied to ensure its effectiveness in prolonged treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at nanomolar concentrations in various human cancer cell lines, regardless of their origin or genetic composition . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the activation of AMPK and inhibition of the mTOR pathways . These pathways are crucial for cellular metabolism and growth, and their modulation by this compound contributes to its antitumor effects . The compound also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is crucial for its effectiveness in targeting cancer cells and exerting its antitumor effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target proteins and exert its biochemical and cellular effects .
Preparation Methods
COTI-2 is a thiosemicarbazone derivative. The synthesis of this compound involves the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the thiosemicarbazone structure . Industrial production methods for this compound are not widely documented, but the synthesis likely involves standard organic synthesis techniques and purification methods.
Chemical Reactions Analysis
COTI-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the thiosemicarbazone structure.
Scientific Research Applications
COTI-2 has been extensively studied for its anti-cancer properties. It has shown efficacy against a diverse group of human cancer cell lines, regardless of their tissue of origin or genetic makeup . This compound has been tested in vitro and in vivo, demonstrating potent anti-tumor activity at nanomolar concentrations. It has been found to be effective against tumor cells that are resistant to traditional chemotherapy or targeted-therapy agents . Additionally, this compound has been shown to potentiate the effects of other anti-cancer agents, such as cisplatin and radiation .
Comparison with Similar Compounds
COTI-2 is unique in its ability to target a wide variety of human cancer cell lines and restore the function of mutant p53 protein. Similar compounds include other thiosemicarbazone derivatives, such as Triapine, which also exhibit anti-cancer properties . this compound has shown superior activity and safety profiles compared to these compounds . Other compounds that restore wild-type p53 function include PRIMA-1 and APR-246, but this compound’s unique mechanism of action and broad-spectrum efficacy make it a promising candidate for further development .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAKQMBNSHJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

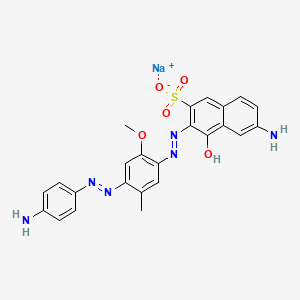

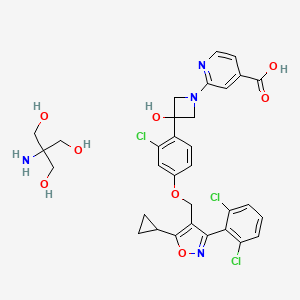
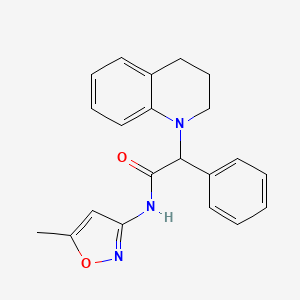
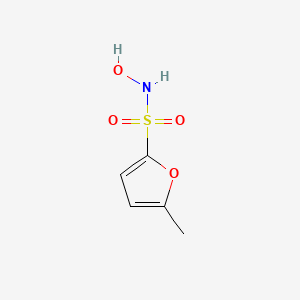
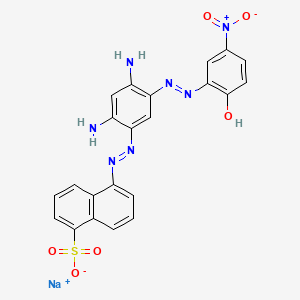
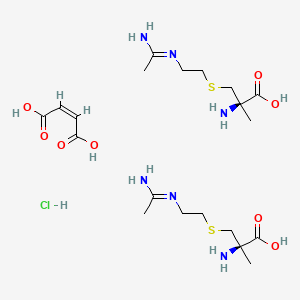
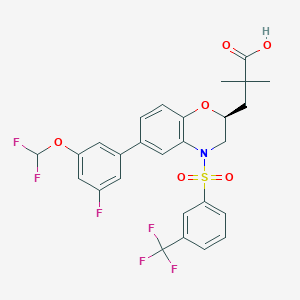

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)

